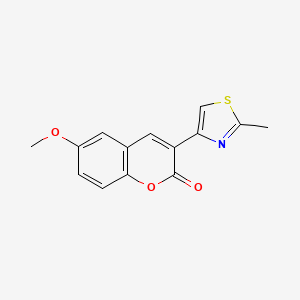![molecular formula C21H22F3NO3 B11707531 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11707531.png)
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(3,5-diméthylbenzyl)-2-méthyl-4-oxo-4-{[3-(trifluorométhyl)phényl]amino}butanoïque est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe trifluorométhyle et un groupe diméthylbenzyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-(3,5-diméthylbenzyl)-2-méthyl-4-oxo-4-{[3-(trifluorométhyl)phényl]amino}butanoïque implique généralement des réactions organiques en plusieurs étapes. Une méthode courante inclut la réaction de couplage de Suzuki–Miyaura, largement utilisée pour la formation de liaisons carbone-carbone. Cette réaction implique l’utilisation de réactifs au bore et de catalyseurs au palladium dans des conditions douces et tolérantes aux groupes fonctionnels .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure l’utilisation de réacteurs automatisés et de systèmes à flux continu pour améliorer l’efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(3,5-diméthylbenzyl)-2-méthyl-4-oxo-4-{[3-(trifluorométhyl)phényl]amino}butanoïque subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire à la position benzylique, conduisant à la formation de dérivés d’acide benzoïque.
Réduction : Le composé peut être réduit à l’aide d’agents réducteurs courants tels que l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe trifluorométhyle.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : L’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrure de sodium et de bore (NaBH4) sont des agents réducteurs typiques.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers acides benzoïques, alcools et amines substitués, selon les conditions de réaction et les réactifs spécifiques utilisés.
Applications de la recherche scientifique
L’acide 3-(3,5-diméthylbenzyl)-2-méthyl-4-oxo-4-{[3-(trifluorométhyl)phényl]amino}butanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction en synthèse organique et dans le développement de nouveaux matériaux.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe.
Applications De Recherche Scientifique
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(3,5-diméthylbenzyl)-2-méthyl-4-oxo-4-{[3-(trifluorométhyl)phényl]amino}butanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle augmente la lipophilie du composé, lui permettant d’interagir avec les régions hydrophobes des protéines et des enzymes. Cette interaction peut moduler l’activité de ces biomolécules, conduisant à divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3,5-bis(trifluorométhyl)phénylboronique : Ce composé partage le groupe trifluorométhyle et est utilisé dans des applications de synthèse similaires.
Acide 3,5-diméthylbenzoïque : Structure similaire en raison du groupe diméthylbenzyle, utilisé en synthèse organique.
Unicité
L’acide 3-(3,5-diméthylbenzyl)-2-méthyl-4-oxo-4-{[3-(trifluorométhyl)phényl]amino}butanoïque est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. La présence de groupes trifluorométhyle et diméthylbenzyle en fait un composé polyvalent dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C21H22F3NO3 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C21H22F3NO3/c1-12-7-13(2)9-15(8-12)10-18(14(3)20(27)28)19(26)25-17-6-4-5-16(11-17)21(22,23)24/h4-9,11,14,18H,10H2,1-3H3,(H,25,26)(H,27,28) |
Clé InChI |
RFWOUCYBEZXBDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)

![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
